molecular formula C15H23NO B12451713 N,2-diethyl-N-(2-methylphenyl)butanamide

N,2-diethyl-N-(2-methylphenyl)butanamide

Cat. No.: B12451713
M. Wt: 233.35 g/mol
InChI Key: HUNDTXWACLRXCO-UHFFFAOYSA-N
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Description

N,2-diethyl-N-(2-methylphenyl)butanamide is an organic compound belonging to the class of amides It is characterized by the presence of a butanamide backbone substituted with diethyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-diethyl-N-(2-methylphenyl)butanamide typically involves the reaction of 2-methylphenylamine with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the carbonyl carbon of the acyl chloride, resulting in the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N,2-diethyl-N-(2-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or alcohols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

N,2-diethyl-N-(2-methylphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,2-diethyl-N-(2-methylphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)butanamide
  • N-(2-methylphenyl)-3-oxo-butanamide
  • N-(5-hydroxy-2-methylphenyl)butanamide

Uniqueness

N,2-diethyl-N-(2-methylphenyl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N,2-diethyl-N-(2-methylphenyl)butanamide

InChI

InChI=1S/C15H23NO/c1-5-13(6-2)15(17)16(7-3)14-11-9-8-10-12(14)4/h8-11,13H,5-7H2,1-4H3

InChI Key

HUNDTXWACLRXCO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N(CC)C1=CC=CC=C1C

Origin of Product

United States

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